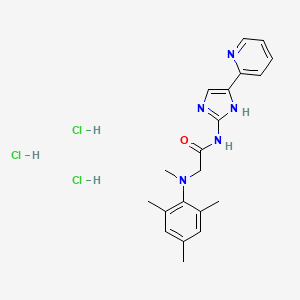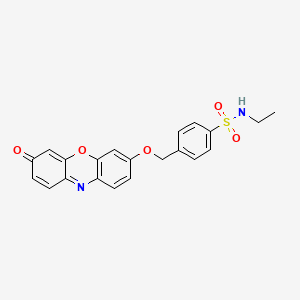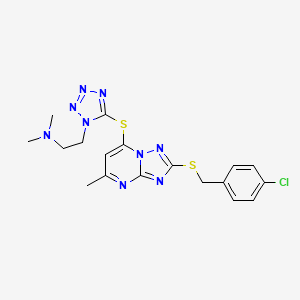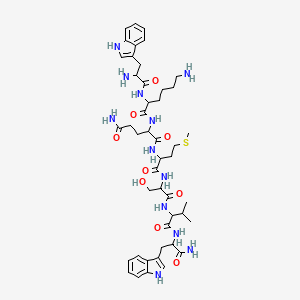
YKL-05-099
説明
YKL-05-099 is a selective inhibitor of Salt-Inducible Kinase (SIK).
科学的研究の応用
白血病治療
YKL-05-099は、特に急性骨髄性白血病(AML)の治療において有望な結果を示しています。 それは塩誘導性キナーゼ3(SIK3)経路を阻害することにより作用し、この経路は白血病細胞の細胞分裂と生存に不可欠です {svg_1}。この経路を阻害することにより、this compoundは白血病細胞の増殖を防ぎ、この攻撃的な癌に対する新しい治療戦略を提供します。
エピジェネティック療法
この化合物は、潜在的なエピジェネティック療法薬として特定されています。それは癌細胞内の転写因子を再プログラムできます。転写因子は、特定の遺伝子をオンまたはオフにするのに役立つタンパク質です。 この再プログラム化は、癌細胞内の遺伝子活性を変化させることができ、癌治療に対する新しいアプローチを提供します {svg_2}。
転写因子モジュレーション
This compoundは、AMLにおける系統を決定する転写因子である筋細胞エンハンサー因子2C(MEF2C)の機能を調節できます。 この薬剤は、MEF2Cの抑制的コファクターであるヒストン脱アセチル化酵素4(HDAC4)のリン酸化状態と核局在を変化させ、それによりMEF2C機能を抑制し、疾患の進行を抑制します {svg_3}。
炎症反応の調節
研究によると、this compoundは、体の炎症反応において重要な役割を果たすさまざまなサイトカインの産生に影響を与える可能性があります。 それは、特定の細胞モデルにおいて、抗炎症性サイトカインであるIL-10の産生を増加させ、TNF-α、IL-6、IL-12p40などの炎症性サイトカインのレベルを減少させます {svg_4}。
細胞周期停止とアポトーシス誘導
MEF2Cを発現するAML細胞株において、this compoundは細胞周期停止とアポトーシスを引き起こすことが示されています。 これは、癌細胞の増殖を停止させ、プログラムされた死を誘導する可能性を示しており、これは癌治療において望ましい結果です {svg_5}。
動物モデルの疾患進行
This compoundは、MLL-AF9 AMLのマウスモデルで試験されており、そこで、よく耐容される用量で疾患の進行を抑制し、動物の生存期間を延長することに成功しました。 これは、生きた生物における化合物の有効性を検証し、さらなる前臨床調査を支持します {svg_6}。
リン酸化状態の変化
HDAC4などのタンパク質のリン酸化状態を変化させる化合物の能力は、タンパク質の機能とシグナル伝達経路を研究する際のより広い用途を示唆しています。 これは、リン酸化が重要な役割を果たす疾患を理解する上で特に役立つ可能性があります {svg_7}。
創薬戦略
This compoundの作用機序は、SIK3などの明らかな薬物標的を標的にする創薬戦略に関する洞察を提供します。 それは、転写因子を間接的に調節できる新しい化合物を作り出す可能性を開き、これは創薬において困難な分野でした {svg_8}。
作用機序
Target of Action
YKL-05-099 primarily targets the Salt-Inducible Kinases (SIKs), specifically SIK1 and SIK3, with IC50s of approximately 10 and 30 nM respectively . It has slightly less potent inhibitory activity against SIK2, with an IC50 of 40 nM . These kinases are involved in various cellular processes, including inflammation and bone formation .
Mode of Action
This compound binds to SIK1 and SIK3, inhibiting their kinase activity . This inhibition alters the phosphorylation state of Histone Deacetylase 4 (HDAC4), a repressive cofactor of the lineage transcription factor MEF2C . The compound also potently inhibits CSF1R, the receptor for the key osteoclastogenic cytokine M-CSF .
Biochemical Pathways
The inhibition of SIKs by this compound affects several biochemical pathways. It suppresses MEF2C function by altering the phosphorylation state and nuclear localization of HDAC4 . This leads to changes in the expression of genes regulated by MEF2C, affecting processes such as inflammation and bone formation .
Pharmacokinetics
This compound has been found to have a half-life (T1/2) of 120 minutes in mouse liver microsomes . This suggests that the compound has good metabolic stability, which is important for its bioavailability and efficacy.
Result of Action
The inhibition of SIKs by this compound has several molecular and cellular effects. It leads to a dose-dependent reduction in HDAC4 S246 phosphorylation . This results
特性
IUPAC Name |
3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQINULODWGEVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: YKL-05-099 has demonstrated intriguing effects on bone formation and resorption. Studies show it increases bone formation in hypogonadal female mice without a corresponding increase in bone resorption. [] This is significant as most anabolic osteoporosis treatments, while enhancing bone formation, also increase bone resorption, potentially limiting their efficacy. Interestingly, while this compound inhibits SIKs, mice with global deletion of SIK2 and SIK3 show increased bone formation and resorption. [] This suggests that this compound might interact with additional targets involved in bone remodeling.
A: Besides SIKs, this compound also inhibits CSF1R, the receptor for macrophage colony-stimulating factor (M-CSF). [] M-CSF is crucial for osteoclast differentiation and function. Therefore, by inhibiting CSF1R, this compound can suppress osteoclast activity and bone resorption. This dual targeting of SIKs and CSF1R explains why this compound can uncouple bone formation and resorption, promoting bone formation without increasing bone breakdown. []
A: Several lines of evidence point to the on-target activity of this compound in AML. Firstly, genetic targeting of SIK3 or MEF2C mirrored the effects of this compound, suppressing AML cell growth both in vitro and in vivo. [] Secondly, this compound treatment led to the dephosphorylation and nuclear accumulation of HDAC4, consistent with SIK3 inhibition. [] Thirdly, introducing a gatekeeper mutation in SIK3, which confers resistance to this compound, attenuated the compound's anti-proliferative effects. [] This confirms that this compound exerts its effects primarily through SIK3 inhibition.
A: this compound has shown promising results in preclinical models of AML, particularly those with high MEF2C expression, which is associated with poor prognosis. [] By inhibiting SIK3 and subsequently suppressing MEF2C function, this compound induces cell cycle arrest and apoptosis in AML cells. [] Animal studies demonstrated that this compound attenuates disease progression and extends survival in MLL-AF9 AML models. [] These findings support further investigation of this compound and the development of improved SIK3 inhibitors for potential clinical application in AML patients.
A: this compound's therapeutic potential extends beyond AML. Studies have explored its use in models of inflammatory diseases. Research indicates that this compound can modulate inflammatory cytokine responses, similar to genetic SIK inhibition. [] Furthermore, research suggests a potential role for SIK1 inhibition by this compound in the treatment of desmoplastic small round cell tumor. []
A: Despite its potential, this compound has some limitations. It is essential to note that this compound is a tool compound, not yet optimized for clinical use. While it displays favorable pharmacokinetic properties, achieving sustained serum concentrations above its IC50 for SIK2 inhibition, [] further development is needed to enhance its specificity, bioactivity, and drug-like properties. [] Additionally, more research is required to fully understand its long-term effects and potential toxicity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)

![N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide](/img/structure/B611815.png)




